N-(benzylcarbamothioyl)-2-bromobenzamide

Description

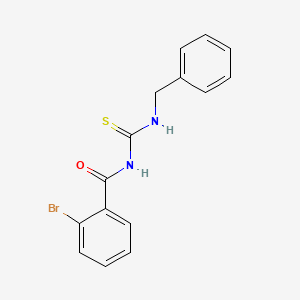

N-(Benzylcarbamothioyl)-2-bromobenzamide is a brominated benzamide derivative featuring a thiourea (carbamothioyl) group attached to a benzyl substituent. Its molecular formula is C₁₅H₁₂BrN₂OS, with a molecular weight of 345.24 g/mol (calculated). The compound’s structural uniqueness lies in the combination of a bromo-substituted aromatic ring and a thiourea moiety, which may confer distinct electronic, steric, and biological properties compared to simpler benzamides.

Properties

IUPAC Name |

N-(benzylcarbamothioyl)-2-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2OS/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNZTFQQTSWZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with benzylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)-2-bromobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Substituted benzamides or thiourea derivatives.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Thiols.

Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

N-(benzylcarbamothioyl)-2-bromobenzamide has been explored for various scientific research applications:

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)-2-bromobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-Benzylcarbamothioyl-2-chlorobenzamide ()

- Structure : Chlorine replaces bromine at the 2-position.

- Crystallography : Single-crystal X-ray analysis reveals a planar thiourea group (C=S bond length: ~1.68 Å) and intermolecular N–H···S hydrogen bonds, stabilizing the crystal lattice. The R factor is 0.029, indicating high structural precision .

- Implications : The smaller electronegative Cl atom may reduce steric hindrance but weaken π-π stacking compared to Br.

N-((4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-2-bromobenzamide ()

- Structure : A pyrimidine ring replaces the benzyl group, with two trifluoroethoxy substituents.

- Properties : Melting point (110–112°C ), distinct NMR signals (e.g., δ 11.46 ppm for NH), and insecticidal/fungal activity .

- Applications : Demonstrated efficacy as a pesticide, likely due to the electron-withdrawing trifluoroethoxy groups enhancing target binding.

Modifications in the Thiourea/Amide Moiety

N-(Benzo[d]thiazol-2-ylcarbamothioyl)-2-methylbenzamide ()

- Structure : Benzothiazole replaces the benzyl group; methyl substituent at the 2-position.

- Synthesis : Prepared via cyclization reactions involving thiosemicarbazides.

- Implications : The benzothiazole ring introduces conjugated π-systems, possibly enhancing fluorescence or metal-binding properties.

Heterocyclic Additions and Hybrid Structures

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-bromobenzamide ()

- Structure : Benzimidazole-ethyl spacer replaces the thiourea-benzyl group.

N-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-2-bromobenzamide ()

- Structure : Incorporates a benzofuran-piperidine hybrid scaffold.

- Applications : Such hybrid structures are explored in CNS drug discovery due to improved blood-brain barrier permeability .

Structure-Activity Relationships (SAR)

- Bromine vs.

- Thiourea vs.

- Heterocyclic Moieties : Benzothiazole or benzimidazole groups introduce planar, conjugated systems that improve DNA intercalation or protein-binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.